molecular formula C13H15NO5 B1589060 (S)-dimethyl 2-benzamidosuccinate CAS No. 86555-45-5

(S)-dimethyl 2-benzamidosuccinate

Cat. No.: B1589060
CAS No.: 86555-45-5
M. Wt: 265.26 g/mol
InChI Key: JAGPKJXEMSRCQL-JTQLQIEISA-N
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Description

(S)-dimethyl 2-benzamidosuccinate is an organic compound with a chiral center, making it optically active It is a derivative of succinic acid, where the hydrogen atoms on the second carbon are replaced by a benzamido group and two methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-dimethyl 2-benzamidosuccinate typically involves the following steps:

    Starting Material: The synthesis begins with (S)-malic acid, which is commercially available or can be synthesized from natural sources.

    Amidation: The hydroxyl group of (S)-malic acid is converted to an amide group by reacting with benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst like sulfuric acid to form the dimethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity. This might include continuous flow reactors for amidation and esterification steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-dimethyl 2-benzamidosuccinate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: (S)-2-benzamidosuccinic acid.

    Reduction: (S)-dimethyl 2-amino succinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-dimethyl 2-benzamidosuccinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Chiral Catalysts: Due to its chiral nature, it can be used in the synthesis of chiral catalysts for asymmetric synthesis.

    Pharmaceutical Research: It is studied for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

Mechanism of Action

The mechanism of action of (S)-dimethyl 2-benzamidosuccinate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceutical research, its mechanism would depend on the specific drug it is used to synthesize, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-dimethyl 2-benzamidosuccinate: The enantiomer of (S)-dimethyl 2-benzamidosuccinate, with similar chemical properties but different optical activity.

    Dimethyl 2-benzamidosuccinate: The racemic mixture containing both (S) and ® enantiomers.

    Dimethyl succinate: Lacks the benzamido group, making it less complex and with different reactivity.

Uniqueness

This compound is unique due to its chiral center, which imparts optical activity and makes it valuable in asymmetric synthesis. Its benzamido group also provides additional functionality, allowing for a wider range of chemical reactions compared to simpler succinate derivatives.

Properties

IUPAC Name

dimethyl (2S)-2-benzamidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-11(15)8-10(13(17)19-2)14-12(16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPKJXEMSRCQL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445814
Record name (S)-dimethyl 2-benzamidosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86555-45-5
Record name (S)-dimethyl 2-benzamidosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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